molecular formula C5H2Cl2OS B1351245 2,5-Dichlorothiophene-3-carbaldehyde CAS No. 61200-60-0

2,5-Dichlorothiophene-3-carbaldehyde

Cat. No. B1351245
CAS RN: 61200-60-0
M. Wt: 181.04 g/mol
InChI Key: PTHQASYUHZFSKR-UHFFFAOYSA-N
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Patent
US06350749B1

Procedure details

To a solution of 2,5-dichlorothiophene (100.0 g) and dichloromethylmethylether (165.3 g) in dichloromethane (800 ml) was added dropwise a solution of titanium tetrachloride (272.7 g) in dichloromethane (160 ml) at −10 to −15° C. taking 50 minutes, and at the same temperature, the mixture was stirred for 30 minutes. The reaction solution was poured into ice, and the organic layer was washed with water, sodium hydrogen carbonate solution, water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give 2,5-dichloro-3-formylthiophene (115.0 g) as oil. To a mixture of acetone (1000 ml), sodium hydroxide (28.6 g) and water (1200 ml) was added at 0° C. a solution of 2,5-dichloro-3-formylthiophene (58.6 g) in acetone (200 ml) for 1.5 hours, and the mixture was stirred at the same temperature for 1 hour. Under reduced pressure, acetone was evaporated, and the crystals were filtered, washed with water and dried to give 4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one (136.6 g). To a solution of 20% sodium ethoxide in ethanol (211 g) was added diethyl malonate (99.3 g) at room temperature, and then 4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one (136.6 g) little by little. The mixture was stirred at room temperature for 30 minutes, heated for 2 hours while stirring, and cooled. The solvent was evaporated, and to the residue was added water. The aqueous layer was washed with ethyl acetate and concentrated, to which was added 2M sodium hydroxide (340 ml). The mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added 2.5M sulfuric acid (340 ml) for 15 minutes, and the mixture was stirred at 100° C. for 1.5 hours. The mixture was cooled, and precipitated crystals were filtered and washed with ethyl acetate-isopropylether (1:4) and isopropylether to give 5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione (78.9 g) as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
165.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
272.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Cl:7])=[CH:5][CH:6]=1.Cl[CH:9]([O:11]C)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[S:3][C:4]([Cl:7])=[CH:5][C:6]=1[CH:9]=[O:11]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1SC(=CC1)Cl
Name
Quantity
165.3 g
Type
reactant
Smiles
ClC(Cl)OC
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
272.7 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
at the same temperature, the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice
WASH
Type
WASH
Details
the organic layer was washed with water, sodium hydrogen carbonate solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC=1SC(=CC1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.